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Compound of Interest

Compound Name: VIC azide, 6-isomer

Cat. No.: B12375925 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction

VIC (dichloro-dimethoxy-fluorescein) is a fluorescent dye widely utilized in molecular biology,

particularly for labeling oligonucleotides used as probes in real-time polymerase chain reaction

(qPCR) and other hybridization-based assays. Its fluorescence in the yellow-green part of the

spectrum makes it an excellent candidate for multiplexing with other fluorophores. The 6-

isomer of VIC azide is a derivative designed for covalent attachment to oligonucleotides via

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal

click chemistry reaction. This method allows for the stable and specific labeling of alkyne-

modified oligonucleotides with high efficiency under mild conditions.

These application notes provide a comprehensive protocol for the labeling of alkyne-modified

oligonucleotides with VIC azide 6-isomer, including reagent preparation, the labeling reaction,

and purification of the final product.

Data Presentation
The spectral and physical properties of VIC are crucial for experimental design and data

analysis. Below is a summary of the key quantitative parameters for VIC azide 6-isomer, with a

comparison to the spectrally similar dye, HEX (hexachlorofluorescein).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12375925?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter VIC HEX

Excitation Maximum (λex) 526 - 538 nm 533 - 535 nm

Emission Maximum (λem) 543 - 554 nm 549 - 556 nm

Molar Extinction Coefficient (ε) ~30,100 M⁻¹cm⁻¹ ~73,000 M⁻¹cm⁻¹

Reactive Form
Azide, NHS Ester,

Phosphoramidite

Azide, NHS Ester, Carboxylic

Acid

Note: Spectral properties can be influenced by the local chemical environment and the specific

instrumentation used.

Experimental Protocols
This section details the materials and step-by-step methodology for labeling an alkyne-modified

oligonucleotide with VIC azide 6-isomer using the CuAAC click chemistry reaction.

Materials
Alkyne-modified oligonucleotide

VIC azide 6-isomer

Anhydrous Dimethyl Sulfoxide (DMSO)

Nuclease-free water

Copper Catalyst Solution:

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine

(TBTA) as a ligand

Reducing Agent:

Sodium ascorbate (prepare fresh)
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Buffer:

Triethylammonium acetate (TEAA) buffer (e.g., 2 M, pH 7.0)

Purification Reagents:

3 M Sodium acetate

Cold absolute ethanol

70% ethanol

HPLC-grade acetonitrile

HPLC-grade TEAA

Protocol for Labeling Alkyne-Modified Oligonucleotides
Oligonucleotide Preparation:

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final

concentration of 100 µM to 1 mM.

Reagent Preparation:

Prepare a 10 mM stock solution of VIC azide 6-isomer in anhydrous DMSO.

Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

Prepare a 100 mM stock solution of THPTA or TBTA ligand in a suitable solvent (e.g.,

water or a DMSO/water mixture).

Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free

water immediately before use.

Labeling Reaction Setup:

In a microcentrifuge tube, combine the following reagents in the order listed. The volumes

can be scaled as needed. For a typical 50 µL reaction:
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Alkyne-modified oligonucleotide solution (e.g., 5 µL of a 100 µM stock for a final

concentration of 10 µM)

2 M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)

DMSO (to a final concentration of 50% v/v, including the volume of the VIC azide stock)

10 mM VIC azide 6-isomer stock solution (e.g., 1.5 equivalents relative to the

oligonucleotide)

Vortex the mixture thoroughly.

Initiation of the Click Reaction:

Add the copper ligand (THPTA or TBTA) stock solution to the reaction mixture.

Add the CuSO₄ stock solution.

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

Vortex the mixture gently.

Incubation:

Incubate the reaction at room temperature for 1-4 hours, or overnight, protected from light.

If precipitation occurs, the mixture can be gently heated (e.g., to 80°C for 3 minutes) and

vortexed to redissolve the precipitate.

Purification of the Labeled Oligonucleotide
Purification is essential to remove unreacted dye, catalyst, and unlabeled oligonucleotides.

Ethanol precipitation followed by High-Performance Liquid Chromatography (HPLC) is

recommended for high purity.

Ethanol Precipitation:

To the reaction mixture, add 1/10th volume of 3 M sodium acetate.

Add 3 volumes of cold absolute ethanol.
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Incubate at -20°C for at least 1 hour.

Centrifuge at high speed (>12,000 x g) for 30 minutes at 4°C to pellet the oligonucleotide.

Carefully decant the supernatant.

Wash the pellet with cold 70% ethanol and centrifuge again.

Remove the supernatant and air-dry the pellet.

HPLC Purification:

Resuspend the dried pellet in a suitable buffer for HPLC (e.g., 0.1 M TEAA).

Purify the labeled oligonucleotide using reverse-phase HPLC (RP-HPLC) with a C18

column.

Use a gradient of acetonitrile in 0.1 M TEAA to elute the oligonucleotide.

Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of

VIC (~530 nm). The desired product will absorb at both wavelengths.

Mandatory Visualizations
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Caption: Experimental workflow for labeling an alkyne-modified oligonucleotide with VIC azide

6-isomer.
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Caption: Signaling pathway of the CuAAC click chemistry reaction for oligonucleotide labeling.

To cite this document: BenchChem. [Application Notes and Protocols for Labeling
Oligonucleotides with VIC Azide 6-Isomer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12375925#protocol-for-labeling-oligonucleotides-
with-vic-azide-6-isomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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